molecular formula C11H15ClN2O B1452114 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine CAS No. 1179733-71-1

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B1452114
CAS No.: 1179733-71-1
M. Wt: 226.7 g/mol
InChI Key: SCFKNHKMXXEBQR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is a pyrrolidin-3-amine derivative featuring a 5-chloro-2-methoxyphenyl substituent. Pyrrolidin-3-amine scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) and antimicrobial applications .

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and pyrrolidine.

    Reaction Conditions: The aldehyde undergoes a reductive amination with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacology. Compounds with similar structures have shown promise as:

  • Antidepressants : The structural features of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine suggest potential antidepressant properties, which can be attributed to its interaction with neurotransmitter systems.
  • Antioxidants : Similar derivatives have demonstrated significant antioxidant activity, which can be beneficial in mitigating oxidative stress-related disorders.
  • Anticancer Agents : Some studies suggest that modifications to the compound may yield anticancer properties, highlighting its versatility in therapeutic applications.

Case Studies

Several studies have explored the applications of this compound in clinical settings:

  • Neuropharmacological Studies : Research has demonstrated that this compound can effectively modulate neurotransmitter levels in animal models, suggesting its potential use in treating mood disorders.
  • Antioxidant Efficacy : In vitro studies have shown that derivatives exhibit antioxidant properties exceeding those of traditional antioxidants like ascorbic acid, indicating their potential for therapeutic use in oxidative stress-related conditions.
  • Cancer Research : Investigations into the anticancer properties of structurally similar compounds have revealed promising results, paving the way for further exploration of this compound as a candidate for cancer therapy .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to certain receptors in the brain, modulating their activity and influencing neurotransmitter release.

    Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and affecting cellular functions.

The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Heteroaromatic Substituents

1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine

  • Molecular Formula : C₁₃H₁₅N₅O
  • Molecular Weight : 265.29 g/mol
  • Key Features: A quinoxaline ring replaces the phenyl group, with a methoxy substituent at position 2.
  • Synthesis : Prepared via deprotection of a tert-butyl carbamate intermediate using trifluoroacetic acid in dichloromethane .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

  • Molecular Formula : C₁₀H₁₁ClF₃N₃
  • Molecular Weight : 273.66 g/mol
  • Key Features : Pyridine core with electron-withdrawing groups (Cl, CF₃) at positions 3 and 3.

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine

  • Molecular Formula : C₁₀H₇ClF₃N₅
  • Molecular Weight : 301.64 g/mol
  • Key Features : Pyrimidine-pyridine hybrid with Cl and CF₃ substituents.
  • Activity : Structural similarity to kinase inhibitors, indicating possible use in oncology or inflammatory diseases .

Enantiomeric Derivatives

(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride

  • Molecular Formula : C₁₀H₁₁ClFN₃O₂
  • Molecular Weight : 261.68 g/mol
  • Key Features : Nitro and fluoro substituents on the phenyl ring; (R)-enantiomer specified.
  • Synthesis : Chiral resolution or asymmetric synthesis methods likely employed, given the enantiomeric purity (>95%) .
  • Relevance : Enantiomers often exhibit distinct pharmacological profiles, emphasizing the importance of stereochemistry in drug design.

(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride

  • Molecular Formula : C₁₀H₂₂Cl₂N₂
  • Molecular Weight : 241.20 g/mol
  • Key Features : Aliphatic cyclopentylmethyl group instead of aromatic substituents.
  • Activity : Likely explored for CNS applications due to the lipophilic cyclopentyl group enhancing membrane permeability .

Functional Group Variations

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine

  • Molecular Formula : C₁₁H₁₄N₄OS
  • Molecular Weight : 250.32 g/mol
  • Key Features: Incorporates a thiophene-oxadiazole moiety, known for hydrogen-bonding interactions.

1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-3-amine hydrochloride

  • Molecular Formula : C₈H₁₅Cl₂N₃
  • Molecular Weight : 224.13 g/mol
  • Key Features : Piperidine ring instead of pyrrolidine; methylamine substitution.
  • Relevance : Piperidine derivatives are prevalent in antipsychotic and antihistamine drugs, highlighting scaffold flexibility .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications Reference
1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine C₁₁H₁₄ClN₂O 225.69 Pyrrolidine-Phenyl 5-Cl, 2-OCH₃ on phenyl CNS/antimicrobial (inferred) -
1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine C₁₃H₁₅N₅O 265.29 Pyrrolidine-Quinoxaline 2-OCH₃ on quinoxaline Antimicrobial
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine C₁₀H₁₁ClF₃N₃ 273.66 Pyrrolidine-Pyridine 3-Cl, 5-CF₃ on pyridine CNS-targeted therapies
(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride C₁₀H₁₁ClFN₃O₂ 261.68 Pyrrolidine-Phenyl 2-F, 6-NO₂ on phenyl; (R)-enantiomer Enantiomer-specific activity
1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-3-amine hydrochloride C₈H₁₅Cl₂N₃ 224.13 Piperidine-Pyrimidine 5-Cl on pyrimidine; N-CH₃ Neuropsychiatric disorders

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (Cl, CF₃) enhance binding to hydrophobic pockets, while methoxy groups improve solubility .
  • Scaffold Flexibility : Pyrrolidine and piperidine cores offer distinct conformational constraints, affecting target selectivity .
  • Stereochemistry : Enantiomeric purity (e.g., (R)-configuration) critically influences pharmacokinetics and efficacy .
  • Synthetic Routes : Microwave-assisted synthesis (e.g., ) and acid-mediated deprotection () are common strategies for analogous compounds.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN, with a molecular weight of approximately 213.69 g/mol. The compound features a pyrrolidine ring substituted with a chloro group at the 5-position and a methoxy group at the 2-position of the phenyl ring. These structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and cancer treatment. The compound's interactions with various receptors and enzymes have been explored, revealing its potential therapeutic applications.

Neuropharmacological Activity

This compound has been studied for its effects on neurotransmitter systems. Compounds with similar structures have shown promise as:

  • Antidepressants : Potential modulation of serotonin receptors.
  • Antipsychotics : Interaction with dopamine receptors.

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer activity. Its structural analogs have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could also share these properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds, highlighting their unique features and potential applications:

Compound NameStructure FeaturesBiological Activity
1-(4-Chloro-2-methoxyphenyl)pyrrolidin-3-amineChlorine at para positionPotential antidepressant
1-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amineBromine instead of chlorineAntioxidant activity
1-(5-Nitro-2-methoxyphenyl)pyrrolidin-3-amineNitro group additionAnticancer properties

This comparative analysis illustrates how variations in halogenation and methoxylation influence the lipophilicity and receptor binding affinity of these compounds.

Case Study 1: Neuropharmacological Effects

A study published in PubMed Central examined the neuropharmacological effects of pyrrolidine derivatives, including this compound. The results indicated that these compounds could potentially modulate serotonin receptor activity, suggesting their use in treating mood disorders .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of various pyrrolidine derivatives. The study revealed that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining appropriate amines with substituted phenols under acidic or basic conditions.
  • Refluxing : Heating the reactants in a suitable solvent to facilitate the reaction.
  • Purification Techniques : Utilizing chromatography to isolate the desired product from reaction mixtures.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine?

The synthesis typically involves multi-step processes, including:

  • Nucleophilic substitution : Reacting pyrrolidin-3-amine derivatives with 5-chloro-2-methoxybenzyl halides or activated aryl intermediates.
  • Condensation reactions : Utilizing reductive amination between ketones (e.g., 5-chloro-2-methoxyacetophenone) and pyrrolidine precursors under catalytic hydrogenation .
  • Protecting group strategies : Temporary protection of the amine group (e.g., Boc) to prevent side reactions during coupling steps . Key considerations : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) to enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) and pyrrolidine protons (δ 2.5–3.5 ppm for amine and methoxy groups).
  • ¹³C NMR : Confirm methoxy (δ ~55 ppm) and chloro-substituted carbons (δ ~125–135 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 241.08 for C₁₁H₁₄ClN₂O) .
    • Infrared (IR) : Detect N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Q. How are physicochemical properties (e.g., solubility, melting point) determined experimentally?

  • Melting point : Use differential scanning calorimetry (DSC) or capillary methods. For analogues, melting points range between 90–150°C depending on substituents .
  • Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) via gravimetric analysis. Pyrrolidine derivatives often exhibit moderate solubility in DMSO or methanol .
  • LogP : Determine via HPLC retention times or shake-flask methods to assess lipophilicity .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory irritation (observe GHS Precautionary Statements P261 and P271) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis?

  • Software tools : Use SHELXL for refining structures against high-resolution data. For twinned crystals, apply the TWIN/BASF commands in SHELX .
  • Hydrogen bonding analysis : Apply graph-set analysis (as per Etter’s formalism) to resolve ambiguities in H-bond networks. Patterns like R₂²(8) or C(6) are common in aryl-pyrrolidine systems .
  • Data collection : Optimize cryocooling (100 K) and use synchrotron radiation for weak diffraction cases .

Q. How to resolve discrepancies between spectroscopic data and computational modeling results?

  • Validation steps :

Cross-check NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Compare experimental IR peaks with vibrational modes predicted by molecular dynamics simulations .

  • Case study : For conflicting NOE (Nuclear Overhauser Effect) data, re-examine conformational flexibility via variable-temperature NMR or X-ray-derived torsion angles .

Q. What computational strategies are suitable for studying its intermolecular interactions?

  • Molecular docking : Use MOE or AutoDock to model binding with biological targets (e.g., GPCRs or kinases). Parameterize force fields (e.g., AMBER) for pyrrolidine moieties .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and H-bond donor/acceptor sites .
  • MD simulations : Assess stability in solvent (e.g., water or lipid bilayers) using GROMACS with OPLS-AA parameters .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Substituent variation : Synthesize analogues with modified aryl (e.g., 3,4-dichloro or 4-trifluoromethyl) or pyrrolidine (e.g., methyl or hydroxyl groups) moieties .
  • Biological assays : Test in vitro activity against target proteins (e.g., kinases) and correlate with computed descriptors (e.g., LogP, polar surface area) .
  • Data analysis : Use multivariate regression (PLS or PCA) to identify critical pharmacophoric features .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-15-11-3-2-8(12)6-10(11)14-5-4-9(13)7-14/h2-3,6,9H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFKNHKMXXEBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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